molecular formula C15H16N2O2S B5411151 N-(4-METHOXYPHENYL)-N'-[2-(METHYLSULFANYL)PHENYL]UREA

N-(4-METHOXYPHENYL)-N'-[2-(METHYLSULFANYL)PHENYL]UREA

Cat. No.: B5411151
M. Wt: 288.4 g/mol
InChI Key: AYPMLFJPBWUHMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-METHOXYPHENYL)-N’-[2-(METHYLSULFANYL)PHENYL]UREA is an organic compound that belongs to the class of ureas It is characterized by the presence of a methoxy group attached to a phenyl ring and a methylsulfanyl group attached to another phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHOXYPHENYL)-N’-[2-(METHYLSULFANYL)PHENYL]UREA typically involves the reaction of 4-methoxyaniline with 2-(methylsulfanyl)aniline in the presence of a suitable coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of N-(4-METHOXYPHENYL)-N’-[2-(METHYLSULFANYL)PHENYL]UREA may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHOXYPHENYL)-N’-[2-(METHYLSULFANYL)PHENYL]UREA can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Amines

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

N-(4-METHOXYPHENYL)-N’-[2-(METHYLSULFANYL)PHENYL]UREA has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENYL)-N’-[2-(METHYLSULFANYL)PHENYL]UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methylsulfanyl groups can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-METHOXYPHENYL)-N’-PHENYLUREA
  • N-(4-METHOXYPHENYL)-N’-[2-(METHYLSULFANYL)PHENYL]THIOUREA
  • N-(4-METHOXYPHENYL)-N’-[2-(METHYLSULFANYL)PHENYL]CARBAMATE

Uniqueness

N-(4-METHOXYPHENYL)-N’-[2-(METHYLSULFANYL)PHENYL]UREA is unique due to the presence of both methoxy and methylsulfanyl groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s solubility, stability, and binding interactions, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-(2-methylsulfanylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-19-12-9-7-11(8-10-12)16-15(18)17-13-5-3-4-6-14(13)20-2/h3-10H,1-2H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPMLFJPBWUHMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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